molecular formula C18H15ClO4 B11142750 (4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one

(4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one

Cat. No.: B11142750
M. Wt: 330.8 g/mol
InChI Key: DFBIMCVZDSDHHE-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzopyran core with methoxy groups at positions 6 and 7, a chlorophenyl group at position 4, and a methylidene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one typically involves the condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-3,4-dihydro-2H-1-benzopyran-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various substituted benzopyran derivatives.

Scientific Research Applications

(4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C18H15ClO4

Molecular Weight

330.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one

InChI

InChI=1S/C18H15ClO4/c1-21-16-8-12-10-23-18(20)15(14(12)9-17(16)22-2)7-11-3-5-13(19)6-4-11/h3-9H,10H2,1-2H3/b15-7-

InChI Key

DFBIMCVZDSDHHE-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.